molecular formula C18H15ClN2O3 B4537282 N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE

N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B4537282
M. Wt: 342.8 g/mol
InChI Key: XVZYXSGHBUTRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.

    Attachment of the 4-Chlorophenylmethyl Group: This step involves the reaction of the chromene derivative with 4-chlorobenzyl chloride in the presence of a base like sodium hydride.

    Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine under dehydrating conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the imino-chromene derivative with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles like amines or thiols.

    Condensation: The imino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide.

    Condensation: Aldehydes, ketones; usually under dehydrating conditions.

Major Products

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: It has shown promise in biological assays for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique chromene core structure, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-15-4-2-3-12-9-14(17(20)24-16(12)15)18(22)21-10-11-5-7-13(19)8-6-11/h2-9,20H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZYXSGHBUTRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 2
N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 3
N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(4-CHLOROPHENYL)METHYL]-2-IMINO-8-METHOXY-2H-CHROMENE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.